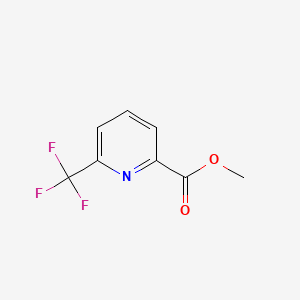

![molecular formula C16H19NO3 B585454 Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 147610-98-8](/img/structure/B585454.png)

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

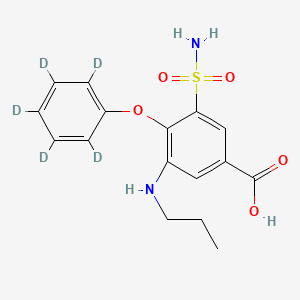

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C16H19NO3 . It has a molecular weight of 273.33 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : A new synthesis method for 2-oxa-7-azaspiro[3.5]nonane was described, with successful production of [1,2-a] ring-fused benzimidazole from expanded spirocyclic oxetane (Gurry, McArdle, & Aldabbagh, 2015).

Novel Synthesis of Tetrasubstituted Azaspiro[4.4]nonanes : Achievement of the synthesis and isolation of specific diastereomers of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile (Gravestock & McKenzie, 2002).

Synthesis of N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester : Development of a four-step synthesis method for this specific ester, an important compound in organic chemistry (Slavinskaya et al., 1996).

Mn(III)-based Synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones : A novel synthesis approach using Mn(III)-based oxidation, maintaining the integrity of the pyrrolidinedione ring (Huynh, Nguyen, & Nishino, 2017).

CLOGP Correlation of Imidooxy Anticonvulsants : Analysis of anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, highlighting the importance of this class of compounds in medicinal chemistry (Farrar et al., 1993).

Evaluation of Dopamine Agonists : Synthesis and evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists in the central nervous system (Brubaker & Colley, 1986).

Hydrogenation to Methyl 7-Oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates : A study on the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates using catalytic hydrogenation (Sukhorukov et al., 2008).

Propiedades

IUPAC Name |

benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSFFDLCJFAYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721669 |

Source

|

| Record name | Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147610-98-8 |

Source

|

| Record name | Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

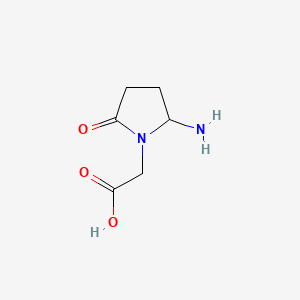

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)